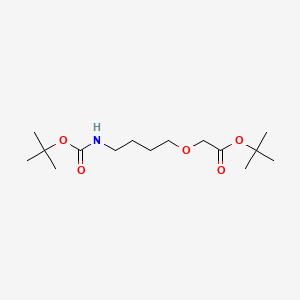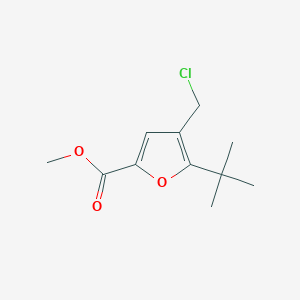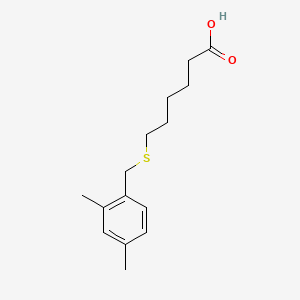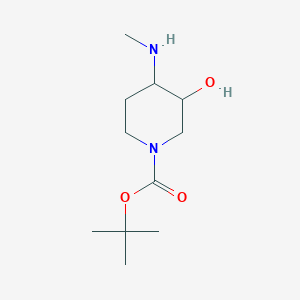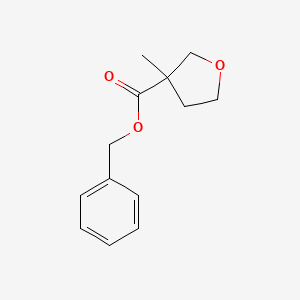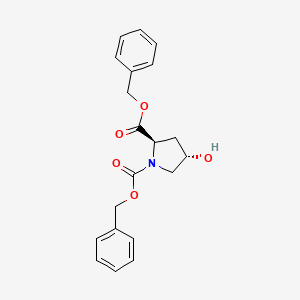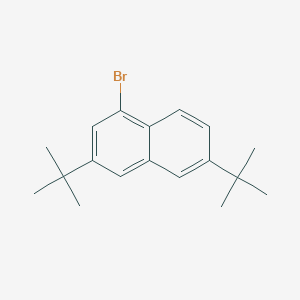
1-Bromo-3,6-di-tert-butylnaphthalene
Übersicht
Beschreibung
1-Bromo-3,6-di-tert-butylnaphthalene is a useful research compound. Its molecular formula is C18H23Br and its molecular weight is 319.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Superlattices and Polymorphs Characterization
Research on similar compounds like 2,6-di-tert-butylnaphthalene has demonstrated their use in characterizing superlattices and polymorphs through low-frequency 1H NMR spin–lattice relaxation rate measurements and conventional crystallographic structure determinations. This indicates potential applications of 1-Bromo-3,6-di-tert-butylnaphthalene in material science and crystallography (Rheingold et al., 2000).
Organoselenium Compounds Synthesis
Organoselenium compounds, which have diverse applications in organic synthesis and materials science, can be derived from bromo-tert-butyl naphthalenes. This suggests the potential for this compound in the synthesis of such compounds (Zade et al., 2005).
Alkylation Catalysis
This compound might find application in catalysis, particularly in the alkylation of naphthalene to produce valuable derivatives like 2,6-di-tert-butylnaphthalene, which is essential in the synthesis of advanced materials (Smith & Roberts, 2000).
Mass Spectrometry Analysis
Studies on di-tert-butylnaphthalenes have shown their utility in mass spectrometry, particularly in understanding hydrogen migration and ion–molecule complexes. This suggests potential uses of this compound in analytical chemistry for mass spectrometry analyses (Weniger et al., 1999).
Solid-State Photoluminescence
Compounds such as this compound could be key in developing materials with solid-state photoluminescence properties, given their structural similarity to other naphthalene derivatives used in photoluminescent materials (Pschirer et al., 2001).
Eigenschaften
IUPAC Name |
1-bromo-3,6-ditert-butylnaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23Br/c1-17(2,3)13-7-8-15-12(9-13)10-14(11-16(15)19)18(4,5)6/h7-11H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKSGGMPFUHTMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=CC(=CC(=C2C=C1)Br)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


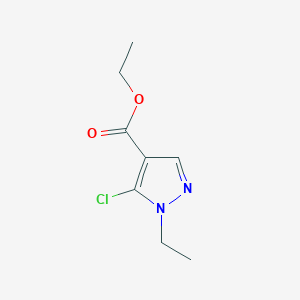
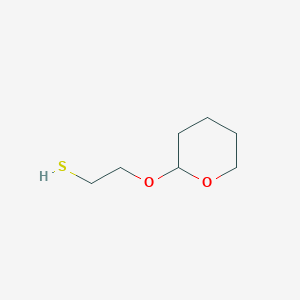
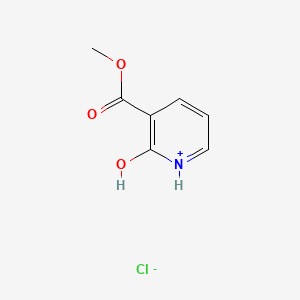
![3-[2,2-Bis(3-hydroxypropoxymethyl)-3-phenylmethoxypropoxy]propan-1-ol](/img/structure/B8263786.png)
